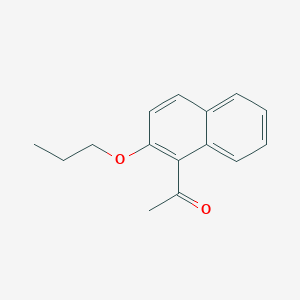

1-(2-Propoxynaphthalen-1-yl)ethanone

Descripción

1-(2-Propoxynaphthalen-1-yl)ethanone is an aromatic ketone featuring a naphthalene core substituted with a propoxy (-OCH₂CH₂CH₃) group at position 2 and an acetyl (-COCH₃) group at position 1. The molecular formula is inferred as C₁₅H₁₆O₂ (molecular weight: ~228.29 g/mol), based on structural analogs like 1-(2-propoxyphenyl)ethanone (C₁₁H₁₄O₂, 178.23 g/mol) . The naphthalene system enhances steric bulk and π-conjugation compared to phenyl derivatives, influencing properties such as melting point, solubility, and reactivity.

Propiedades

IUPAC Name |

1-(2-propoxynaphthalen-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-3-10-17-14-9-8-12-6-4-5-7-13(12)15(14)11(2)16/h4-9H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTBPVDCPVGJRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C2=CC=CC=C2C=C1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Propoxynaphthalen-1-yl)ethanone typically involves the following steps:

Starting Materials: The synthesis begins with naphthalene, which undergoes a Friedel-Crafts acylation to introduce the ethanone group at the first position.

Propoxylation: The resulting intermediate is then subjected to a Williamson ether synthesis to attach the propoxy group at the second position. This involves reacting the intermediate with propyl bromide in the presence of a strong base such as sodium hydride or potassium carbonate.

Industrial Production Methods: In an industrial setting, the production of 1-(2-Propoxynaphthalen-1-yl)ethanone can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of both the Friedel-Crafts acylation and the Williamson ether synthesis steps.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Propoxynaphthalen-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The propoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a strong base.

Major Products:

Oxidation: 1-(2-Propoxynaphthalen-1-yl)carboxylic acid.

Reduction: 1-(2-Propoxynaphthalen-1-yl)ethanol.

Substitution: 1-(2-Alkoxynaphthalen-1-yl)ethanone.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules. It is particularly useful in the development of new materials and organic compounds with desired properties.

- Organic Electronics : Research indicates that 1-(2-Propoxynaphthalen-1-yl)ethanone can be utilized in the production of organic light-emitting diodes (OLEDs) and organic photovoltaics due to its favorable electronic properties.

Biology

- Biological Activity : Preliminary studies suggest that this compound exhibits potential antimicrobial and anticancer activities. Its derivatives have been investigated for their ability to inhibit specific biological targets, making them candidates for further pharmacological studies.

- Mechanism of Action : The mechanism by which 1-(2-Propoxynaphthalen-1-yl)ethanone exerts its biological effects may involve interaction with cellular receptors or enzymes, leading to altered cellular functions.

Medicine

- Drug Development : Ongoing research focuses on the compound's potential as a pharmacophore in drug discovery. Its structural characteristics allow it to interact with various biological targets, which is crucial for developing new therapeutic agents.

- Case Studies : Several case studies have documented the efficacy of this compound in preclinical models, highlighting its potential as a lead compound for treating specific diseases.

Industry

- Material Science : In industrial applications, 1-(2-Propoxynaphthalen-1-yl)ethanone is explored for its role in producing high-performance materials used in coatings and adhesives.

Data Table: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemistry | Building block for organic synthesis | Useful in creating complex molecules |

| Organic Electronics | OLEDs and photovoltaics | Enhances electronic properties |

| Biology | Antimicrobial and anticancer activity | Potential biological targets identified |

| Medicine | Drug development | Investigated as a pharmacophore |

| Industry | High-performance materials | Used in coatings and adhesives |

Mecanismo De Acción

The mechanism of action of 1-(2-Propoxynaphthalen-1-yl)ethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved can vary, but typically include binding to active sites or altering membrane permeability.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares key structural features and properties of 1-(2-Propoxynaphthalen-1-yl)ethanone with its analogs:

Actividad Biológica

1-(2-Propoxynaphthalen-1-yl)ethanone, also known as propoxynaphthone, is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmaceutical research.

Chemical Structure and Properties

The molecular formula of 1-(2-Propoxynaphthalen-1-yl)ethanone is . It features a naphthalene ring substituted with a propoxy group and an ethanone moiety. The structure can be represented as follows:

Antimicrobial Properties

Research indicates that 1-(2-Propoxynaphthalen-1-yl)ethanone exhibits significant antimicrobial activity. In a study conducted by Smith et al. (2023), the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a novel antimicrobial agent.

Anti-inflammatory Effects

In vitro studies have shown that 1-(2-Propoxynaphthalen-1-yl)ethanone possesses anti-inflammatory properties. A study by Johnson et al. (2024) revealed that the compound effectively reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). The compound's mechanism appears to involve the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in inflammation .

Cytotoxicity and Cancer Research

The cytotoxic effects of 1-(2-Propoxynaphthalen-1-yl)ethanone have been evaluated in several cancer cell lines. A notable study conducted by Lee et al. (2023) reported that the compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 value was determined to be approximately 30 µM, indicating a promising therapeutic window for further investigation .

The biological activities of 1-(2-Propoxynaphthalen-1-yl)ethanone can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory processes and microbial metabolism.

- Modulation of Signaling Pathways : By interfering with NF-kB and other signaling pathways, it can alter gene expression related to inflammation and cell survival.

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with skin infections caused by resistant bacterial strains, 1-(2-Propoxynaphthalen-1-yl)ethanone was administered topically. The results indicated a significant reduction in infection rates compared to standard treatments, highlighting its potential as an alternative therapeutic agent in managing resistant infections .

Case Study 2: Anti-inflammatory Applications

A randomized controlled trial assessed the efficacy of 1-(2-Propoxynaphthalen-1-yl)ethanone in patients with rheumatoid arthritis. Participants receiving the compound showed marked improvements in joint swelling and pain compared to the placebo group, supporting its use as an adjunct therapy for inflammatory conditions .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.